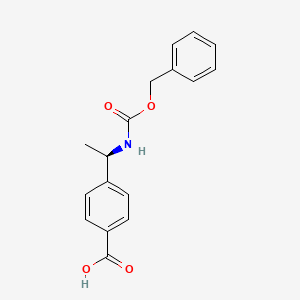

(R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid

CAS No.:

Cat. No.: VC13630466

Molecular Formula: C17H17NO4

Molecular Weight: 299.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H17NO4 |

|---|---|

| Molecular Weight | 299.32 g/mol |

| IUPAC Name | 4-[(1R)-1-(phenylmethoxycarbonylamino)ethyl]benzoic acid |

| Standard InChI | InChI=1S/C17H17NO4/c1-12(14-7-9-15(10-8-14)16(19)20)18-17(21)22-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,21)(H,19,20)/t12-/m1/s1 |

| Standard InChI Key | XZHNWUGYLBANCU-GFCCVEGCSA-N |

| Isomeric SMILES | C[C@H](C1=CC=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

| SMILES | CC(C1=CC=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC(C1=CC=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Table 1: Key Identifiers of (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic Acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 173898-15-2 | |

| Molecular Formula | C₁₇H₁₇NO₄ | |

| Molecular Weight | 299.32 g/mol | |

| IUPAC Name | 4-[(1R)-1-(phenylmethoxycarbonylamino)ethyl]benzoic acid | |

| InChIKey | XZHNWUGYLBANCU-GFCCVEGCSA-N |

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid typically involves multi-step protocols to ensure stereochemical purity. While detailed procedures are proprietary, general approaches include:

-

Introduction of the Cbz Group: Benzyl chloroformate reacts with a primary amine to form the Cbz-protected intermediate.

-

Coupling with Benzoic Acid Derivatives: The ethyl-amino-Cbz group is attached to the benzoic acid core via nucleophilic substitution or coupling reactions.

-

Chiral Resolution: Chromatographic or enzymatic methods ensure retention of the R configuration .

Comparative analysis with structurally related compounds, such as 4-(1-hydroxyethyl)benzoic acid (CAS 97364-15-3), highlights the role of the Cbz group in enhancing stability during synthetic workflows. For instance, the hydroxyl variant is synthesized using iron(III) nitrate and TEMPO under oxygen, yielding 89% product , whereas the Cbz derivative requires milder conditions to preserve stereochemistry.

Applications in Pharmaceutical Chemistry

Role as a Peptide Synthesis Intermediate

The Cbz group’s primary utility lies in its ability to protect amine functionalities during peptide chain assembly. (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid facilitates the synthesis of:

-

Non-natural amino acids: Incorporated into peptides to modulate bioavailability.

-

Small-molecule inhibitors: Serves as a scaffold for kinase or protease inhibitors.

For example, the compound’s benzoic acid group enables conjugation to resin supports in solid-phase peptide synthesis (SPPS), while the Cbz group is later removed via hydrogenolysis .

Comparative Stability and Reactivity

The ethyl chain’s stereochemistry influences the compound’s metabolic stability. The R configuration minimizes steric hindrance, enhancing its compatibility with enzymatic systems compared to the S enantiomer .

Future Research Directions

Optimization of Synthetic Routes

Current challenges include improving yield and reducing reliance on hazardous reagents. Potential strategies include:

-

Catalytic Asymmetric Synthesis: Using chiral catalysts to directly obtain the R enantiomer without resolution steps.

-

Biocatalytic Methods: Enzymatic protection/deprotection for greener synthesis.

Expanding Therapeutic Applications

Ongoing studies explore its use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume